molecular formula C24H30N2O2S B304029 N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B304029
Poids moléculaire: 410.6 g/mol
Clé InChI: ONUVAUJITHSVLI-JWGURIENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as CTAVB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAVB belongs to the class of compounds called vinca alkaloids, which are known for their antitumor properties.

Mécanisme D'action

The mechanism of action of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is not fully understood, but it is thought to involve the disruption of microtubule function. Microtubules are essential for cell division, and vinca alkaloids like N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide inhibit microtubule function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects. N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is that it has been shown to have low toxicity in animal models. This makes it an attractive candidate for further preclinical and clinical development. However, one limitation of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Orientations Futures

There are several future directions for research on N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One area of interest is the development of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other anticancer agents, which may enhance its antitumor activity. Finally, more research is needed to fully understand the mechanism of action of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential therapeutic applications in a variety of diseases.

Méthodes De Synthèse

The synthesis of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, starting with the synthesis of the intermediate compound, 2-(2-thienyl)vinylamine. The intermediate is then reacted with cyclooctanoyl chloride to form N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]amine. The final step involves the reaction of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]amine with 3,4-dimethylbenzoyl chloride to form N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Applications De Recherche Scientifique

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to inhibit the growth of tumors in animal models.

Propriétés

Nom du produit

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C24H30N2O2S

Poids moléculaire

410.6 g/mol

Nom IUPAC

N-[(Z)-3-(cyclooctylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H30N2O2S/c1-17-12-13-19(15-18(17)2)23(27)26-22(16-21-11-8-14-29-21)24(28)25-20-9-6-4-3-5-7-10-20/h8,11-16,20H,3-7,9-10H2,1-2H3,(H,25,28)(H,26,27)/b22-16-

Clé InChI

ONUVAUJITHSVLI-JWGURIENSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.